molecular formula C13H11N3O2S B1416647 7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-58-2

7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B1416647
M. Wt: 273.31 g/mol
InChI Key: NWVOVKSSPQJRJZ-UHFFFAOYSA-N
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Description

“7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a chemical compound used in scientific research. Its unique structure offers intriguing possibilities for drug discovery and development, as well as potential applications in material science and catalysis1.



Synthesis Analysis

A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents2. However, the synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives still remained unexplored2.



Molecular Structure Analysis

The molecular structure of “7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is not explicitly mentioned in the search results.



Chemical Reactions Analysis

The chemical reactions involving “7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” are not explicitly mentioned in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” are not explicitly mentioned in the search results.


Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques : Novel [1,3]thiazolo[4,5-d]pyridazinones, including compounds similar to the one , have been synthesized and characterized using techniques like NMR, LC-MS, and spectroscopy. These methods are crucial for understanding the structure and properties of such compounds (Demchenko et al., 2015).

  • Biological Activities : Research has shown that similar thiazolo[4,5-d]pyridazinones exhibit significant biological activities, including potential analgesic and anti-inflammatory properties. These findings are vital for exploring the therapeutic potentials of such compounds (Abbas et al., 2015).

Potential Medicinal Applications

  • Antimicrobial and Antifungal Properties : Studies have reported that thiazolidinones and thiazinones, which share a structural similarity with the compound , exhibit notable antibacterial and antifungal activities. This suggests a potential role in developing new antimicrobial agents (Gadre et al., 2007).

  • Anticancer Activity : Certain thiazolo[4,5-d]pyridazinones have shown promising activity against breast carcinoma and hepatocellular carcinoma cell lines, indicating their potential use in cancer chemotherapy (Almeida et al., 2018).

Chemical Properties and Reactions

  • Chemical Reactions : The compound and its derivatives have been involved in various chemical reactions, such as cycloaddition and 1,3-dipolar cycloaddition, which are fundamental for synthesizing new heterocyclic compounds (Melo et al., 2002).

  • Regiospecificity in Synthesis : Research on compounds like 7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has contributed to understanding the regiospecificity in the synthesis of related heterocyclic compounds, which is crucial for designing targeted chemical reactions (Jelen et al., 1991).

Safety And Hazards

The safety and hazards associated with “7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” are not explicitly mentioned in the search results.


Future Directions

The future directions for the research and development of “7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” are not explicitly mentioned in the search results.


Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to the original sources or consult with a subject matter expert.


properties

IUPAC Name

7-(3-methoxyphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-14-11-12(19-7)10(15-16-13(11)17)8-4-3-5-9(6-8)18-2/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVOVKSSPQJRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NNC2=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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